![molecular formula C25H22N2O2 B2939178 1-(4-Methoxyphenyl)-4-methyl-8-phenoxy-2,3-dihydropyrrolo[3,2-c]quinoline CAS No. 865658-34-0](/img/structure/B2939178.png)
1-(4-Methoxyphenyl)-4-methyl-8-phenoxy-2,3-dihydropyrrolo[3,2-c]quinoline
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Description
The compound “1-(4-Methoxyphenyl)-4-methyl-8-phenoxy-2,3-dihydropyrrolo[3,2-c]quinoline” is a complex organic molecule. It contains a quinoline core, which is a nitrogenous tertiary base . Quinoline derivatives have been used since ancient times and have been associated with various significant fields due to their versatility .
Scientific Research Applications
Synthesis and Structural Analysis
- Polymorphic Modifications and Diuretic Properties : A closely related compound, 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, exhibits strong diuretic properties, suggesting potential for new hypertension remedies. Two polymorphic modifications have been identified, differing in crystal packing and molecular organization, highlighting the structural versatility of such compounds (Shishkina et al., 2018).
Pharmacological Properties
- H+/K+ ATPase Inhibition : Derivatives like 1-(2-methyl-4-methoxyphenyl)-4-[(3-hydroxypropyl)amino]-6-methyl-2,3-dihydropyrrolo[3,2-c]quinoline have been identified as potent, selective, and reversible inhibitors of gastric H+/K+ ATPase, with implications for treating peptic ulcer disease. This suggests that the core structure of interest may contribute to selective inhibition mechanisms (Cheon et al., 2001).
Metabolism and Bioavailability
- In vitro Metabolism : The metabolism of related H(+)/K(+) ATPase inhibitors in liver microsomes has been characterized, offering insights into the metabolic pathways that could affect the bioavailability and pharmacokinetics of similar compounds (Choi et al., 2001).
Synthetic Pathways and Chemical Properties
- Synthetic Pathways for Derivatives : Research into the synthesis of Pyrrolo[4,3,2-de]quinolines and Pyrrolo[1,2-a]quinoxalines demonstrates the chemical versatility and potential applications of the quinoline framework in the development of pharmaceuticals and materials science. These studies highlight methodologies for generating structurally diverse derivatives, which could be applied to the synthesis of 1-(4-Methoxyphenyl)-4-methyl-8-phenoxy-2,3-dihydropyrrolo[3,2-c]quinoline (Roberts et al., 1997; Xiaoqin Liu et al., 2018).
properties
IUPAC Name |
1-(4-methoxyphenyl)-4-methyl-8-phenoxy-2,3-dihydropyrrolo[3,2-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-17-22-14-15-27(18-8-10-19(28-2)11-9-18)25(22)23-16-21(12-13-24(23)26-17)29-20-6-4-3-5-7-20/h3-13,16H,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDOESBFPVLBNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCN(C2=C3C=C(C=CC3=N1)OC4=CC=CC=C4)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-4-methyl-8-phenoxy-2,3-dihydropyrrolo[3,2-c]quinoline |
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